molecular formula C6H10N4 B2833927 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine CAS No. 1785544-01-5

4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine

Cat. No.: B2833927
CAS No.: 1785544-01-5
M. Wt: 138.174
InChI Key: DZWHPJRBDUNTFH-UHFFFAOYSA-N
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Description

4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine is a heterocyclic compound with a bicyclic structure consisting of a fused pyrazole and pyrazine ring system.

Scientific Research Applications

4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine has a wide range of scientific research applications:

Mechanism of Action

4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine is a selective inhibitor of protein phosphatase 2A (PP2A), a serine/threonine phosphatase that plays a critical role in regulating cellular signaling pathways.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Several methods exist for synthesizing 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine. One common approach involves reacting 3-amino-5-picoline with triethylorthoformate and ammonia in the presence of a trifluoroacetic acid catalyst. The resulting intermediate is then treated with hydrochloric acid to yield the final product.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of functional groups with nucleophiles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine is unique due to its specific inhibition of PP2A, which distinguishes it from other similar compounds. Its bicyclic structure and the presence of an amine group at the second position contribute to its distinct chemical properties and biological activities.

Properties

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c7-6-3-5-4-8-1-2-10(5)9-6/h3,8H,1-2,4H2,(H2,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWHPJRBDUNTFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)N)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1785544-01-5
Record name 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine
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